Cas no 16335-07-2 (2-aminoquinoline-4-carboxamide)
2-aminoquinoline-4-carboxamide Chemical and Physical Properties
Names and Identifiers
-
- 4-Quinolinecarboxamide,2-amino-
- 2-aminoquinoline-4-carboxamide
- 2-Amino-chinolin-4-carbonsaeure-amid
- 2-Amino-cinchoninsaeureamid
- 2-amino-quinoline-4-carboxylic acid amide
- AC1L5K8S
- AC1Q5D7V
- AR-1D8921
- CTK4D1521
- NSC26049
- SB68348
- 4-Quinolinecarboxamide, 2-amino-
- EN300-119560
- DTXSID00282465
- NSC-26049
- 16335-07-2
- CS-0224460
- CHEMBL4593743
- AKOS004123369
-
- Inchi: 1S/C10H9N3O/c11-9-5-7(10(12)14)6-3-1-2-4-8(6)13-9/h1-5H,(H2,11,13)(H2,12,14)
- InChI Key: NMRWCMUREKFWON-UHFFFAOYSA-N
- SMILES: O=C(C1C=C(N)N=C2C=CC=CC=12)N
Computed Properties
- Exact Mass: 187.07467
- Monoisotopic Mass: 187.074561919g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 231
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 82Ų
Experimental Properties
- PSA: 82
- LogP: 2.19740
2-aminoquinoline-4-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A638328-10mg |
2-aminoquinoline-4-carboxamide |
16335-07-2 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | A638328-50mg |
2-aminoquinoline-4-carboxamide |
16335-07-2 | 50mg |
$ 210.00 | 2022-06-07 | ||
| TRC | A638328-100mg |
2-aminoquinoline-4-carboxamide |
16335-07-2 | 100mg |
$ 295.00 | 2022-06-07 | ||
| Chemenu | CM240110-1g |
2-Aminoquinoline-4-carboxamide |
16335-07-2 | 97% | 1g |
$769 | 2022-09-02 | |
| A2B Chem LLC | AA85397-2.5g |
4-Quinolinecarboxamide, 2-amino- |
16335-07-2 | 95% | 2.5g |
$1832.00 | 2024-04-20 | |
| A2B Chem LLC | AA85397-5g |
4-Quinolinecarboxamide, 2-amino- |
16335-07-2 | 95% | 5g |
$2693.00 | 2024-04-20 | |
| A2B Chem LLC | AA85397-10g |
4-Quinolinecarboxamide, 2-amino- |
16335-07-2 | 95% | 10g |
$3979.00 | 2024-04-20 | |
| A2B Chem LLC | AA85397-50mg |
4-Quinolinecarboxamide, 2-amino- |
16335-07-2 | 95% | 50mg |
$248.00 | 2024-04-20 | |
| A2B Chem LLC | AA85397-100mg |
4-Quinolinecarboxamide, 2-amino- |
16335-07-2 | 95% | 100mg |
$352.00 | 2024-04-20 | |
| A2B Chem LLC | AA85397-250mg |
4-Quinolinecarboxamide, 2-amino- |
16335-07-2 | 95% | 250mg |
$489.00 | 2024-04-20 |
2-aminoquinoline-4-carboxamide Related Literature
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
Additional information on 2-aminoquinoline-4-carboxamide
Professional Introduction to 4-Quinolinecarboxamide,2-amino- (CAS No. 16335-07-2)
4-Quinolinecarboxamide,2-amino-, identified by its Chemical Abstracts Service (CAS) number 16335-07-2, is a significant compound in the field of pharmaceutical chemistry and medicinal biology. This heterocyclic amide derivative belongs to the quinoline family, a class of molecules widely recognized for their diverse biological activities and applications in drug development. The structural framework of 4-Quinolinecarboxamide,2-amino- incorporates both an amide functional group and an amino substituent, which contribute to its unique chemical properties and potential therapeutic utilities.
The compound’s molecular structure, characterized by a fused benzene and pyridine ring system, positions it as a versatile scaffold for medicinal chemists. Quinoline derivatives have long been explored for their antimicrobial, antimalarial, and anticancer properties. Among these derivatives, amides exhibit enhanced solubility and metabolic stability, making them attractive candidates for further pharmacological investigation. The presence of both an amide and an amino group in 4-Quinolinecarboxamide,2-amino- suggests potential interactions with biological targets such as enzymes and receptors, which are critical for modulating disease pathways.
Recent advancements in computational chemistry and high-throughput screening have facilitated the discovery of novel quinoline-based therapeutics. Studies have demonstrated that modifications at the 4-position of the quinoline core can significantly alter binding affinity and selectivity towards specific biological targets. The 4-Quinolinecarboxamide,2-amino- scaffold has been investigated in several preclinical studies for its potential role in inhibiting kinases and other enzymes implicated in cancer progression. Its ability to engage with these targets may provide insights into developing next-generation anticancer agents.
In addition to its oncology applications, 4-Quinolinecarboxamide,2-amino- has shown promise in addressing infectious diseases. Emerging research indicates that quinoline derivatives can disrupt bacterial biofilm formation and inhibit viral replication by targeting essential metabolic pathways. The amide group’s role in stabilizing protein-ligand interactions makes it particularly useful for designing molecules that can interfere with bacterial enzymes or viral proteases. This has sparked interest in exploring 4-Quinolinecarboxamide,2-amino- as a lead compound for developing novel antibiotics or antivirals.
The synthesis of 4-Quinolinecarboxamide,2-amino- involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Common synthetic routes include condensation reactions between appropriately substituted quinoline precursors with carboxylic acid derivatives followed by amidation steps. Advances in catalytic methods have enabled more efficient and sustainable synthesis of this compound, aligning with global efforts to reduce the environmental impact of pharmaceutical manufacturing.
From a pharmacokinetic perspective, the amide group in 4-Quinolinecarboxamide,2-amino- contributes to improved oral bioavailability and prolonged circulation time upon administration. These characteristics are desirable for therapeutic agents intended for systemic delivery. Additionally, the compound’s ability to cross biological membranes makes it a candidate for topical applications as well as systemic treatments. Investigational studies are ongoing to optimize dosage formulations and delivery systems that maximize therapeutic efficacy while minimizing side effects.
The regulatory landscape for quinoline derivatives is shaped by stringent guidelines aimed at ensuring safety and efficacy before clinical translation. Preclinical data generation involves rigorous testing across multiple models to assess toxicity profiles, pharmacodynamics, and pharmacokinetics. The growing body of research on 4-Quinolinecarboxamide,2-amino- supports its potential as a drug candidate but underscores the need for comprehensive toxicological evaluation before human trials.
In conclusion,4-Quinolinecarboxamide,2-amino- (CAS No. 16335-07-2) represents a promising scaffold with broad therapeutic implications. Its unique structural features position it as a valuable asset in medicinal chemistry efforts targeting cancer, infectious diseases, and other debilitating conditions. As research continues to uncover new biological functions of quinoline derivatives,4-Quinolinecarboxamide,2-amino-* may emerge as a key molecule in the development of innovative treatments for unmet medical needs.
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